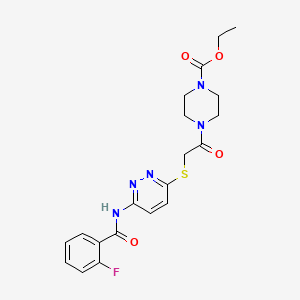

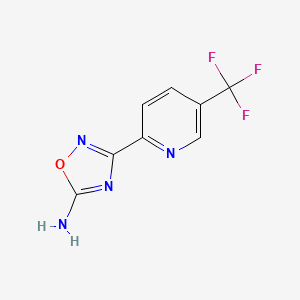

Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a chemical compound used in scientific research. It belongs to the class of compounds known as piperazines, which are cyclic organic compounds containing a 1,4-diazacyclohexane moiety . This compound also contains a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

While the specific synthesis process for this compound is not available, it’s likely that it involves the reaction of a suitable ethyl piperazine-1-carboxylate derivative with a 6-(2-fluorobenzamido)pyridazin-3-ylthioacetyl compound . The synthesis of similar compounds often involves condensation reactions, possibly in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a pyridazine ring, and a fluorobenzamido group . The exact structure would need to be confirmed using spectroscopic methods such as NMR .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazines and pyridazines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Wissenschaftliche Forschungsanwendungen

Radiolabeled Antagonists for PET Imaging

Compounds like [18F]p-MPPF, a radiolabeled antagonist, have been utilized for studying 5-HT1A receptors with positron emission tomography (PET). This includes comprehensive research involving chemistry, radiochemistry, animal data, human data, toxicity, and metabolism studies. Such compounds are crucial for advancing our understanding of serotonergic neurotransmission in various neurological conditions (Plenevaux et al., 2000).

Microwave-Assisted Synthesis of Hybrid Molecules

Research has also explored the microwave-assisted synthesis of hybrid molecules, such as ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which have shown antimicrobial, antilipase, and antiurease activities. These studies indicate the potential of such compounds in developing new antimicrobial agents and highlight their significance in medicinal chemistry (Başoğlu et al., 2013).

Design and Synthesis of Novel Inhibitors

In another study, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This research underscores the application of such compounds in addressing infectious diseases by targeting specific bacterial enzymes (Jeankumar et al., 2013).

Antioxidant Activity Studies

Compounds such as ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate have been synthesized and evaluated for their antioxidant activity, demonstrating the potential for such chemicals in developing therapeutic agents aimed at mitigating oxidative stress-related conditions (Zaki et al., 2017).

Synthesis and Biological Evaluation

Furthermore, the synthesis and biological evaluation of piperazine derivatives have been conducted to explore their herbicidal and plant growth regulatory potential. These studies highlight the versatility of piperazine-based compounds in both medicinal and agricultural applications (Stoilkova et al., 2014).

Zukünftige Richtungen

Given the biological activity exhibited by many piperazine and pyridazine derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could involve investigating its biological activity, optimizing its synthesis, and studying its mechanism of action.

Eigenschaften

IUPAC Name |

ethyl 4-[2-[6-[(2-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O4S/c1-2-30-20(29)26-11-9-25(10-12-26)18(27)13-31-17-8-7-16(23-24-17)22-19(28)14-5-3-4-6-15(14)21/h3-8H,2,9-13H2,1H3,(H,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSIJMAIPCUSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2794931.png)

![2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2794932.png)

![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B2794933.png)

![N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2794936.png)

![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/no-structure.png)

![4-{[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2794944.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1H-pyridazin-6-one](/img/structure/B2794945.png)

![3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine](/img/structure/B2794946.png)

![N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-enamide](/img/structure/B2794948.png)